REACTION_CXSMILES
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C(=O)([O-])O.[Na+].[C:6]([O-:9])(=[O:8])[CH3:7].[Na+].BrN1C(=O)CCC1=O.[CH2:19]([OH:25])[C:20]1[O:24][CH:23]=[CH:22][CH:21]=1.C(OC(=O)C)(=O)C.[OH-].[Na+]>O.C1COCC1.CN(C1C=CN=CC=1)C>[C:6]([O:9][CH:23]1[CH:22]=[CH:21][C:19](=[O:25])[CH2:20][O:24]1)(=[O:8])[CH3:7] |f:0.1,2.3,7.8|
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Name
|
|
Quantity
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2498 g
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Type
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reactant
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Smiles
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C(C)(=O)OC(C)=O
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Name
|
|
Quantity
|
299 g
|
Type
|
catalyst
|
Smiles
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CN(C)C=1C=CN=CC1
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Name
|
|
Quantity
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2257 g
|
Type
|
reactant
|
Smiles
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BrN1C(CCC1=O)=O
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Name
|
|
Quantity
|
1.2 L
|
Type
|
solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
|
2055 g
|
Type
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reactant
|
Smiles
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C(O)([O-])=O.[Na+]
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Name
|
|
Quantity
|
1004 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
1.8 L
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Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
15 L
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
1200 g
|
Type
|
reactant
|
Smiles
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C(C1=CC=CO1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CO1)O
|
Name
|
|
Quantity
|
9.5 L
|
Type
|
reactant
|
Smiles
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[OH-].[Na+]
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Control Type
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UNSPECIFIED
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Setpoint
|
-15 °C
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Type
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CUSTOM
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Details
|
lower, and agitated at the same temperature for 10 minutes
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
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Details
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was added
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Type
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TEMPERATURE
|
Details
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while maintaining the temperature at 0° C.
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature at 0° C.
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature at 0° C.
|
Type
|
TEMPERATURE
|
Details
|
The reaction solution was heated to 30° C.
|
Type
|
STIRRING
|
Details
|
agitated at that temperature for 3.5 hours
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Duration
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3.5 h
|
Type
|
CUSTOM
|
Details
|
the end of the reaction by thin-layer chromatography
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Type
|
TEMPERATURE
|
Details
|
the solution was cooled to 5° C.
|
Type
|
CUSTOM
|
Details
|
to prepare a solution of pH 6.5
|
Type
|
EXTRACTION
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Details
|
This reaction solution was extracted with ethyl acetate
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Type
|
WASH
|
Details
|
washed with a saturated sodium bicarbonate solution
|
Type
|
CUSTOM
|
Details
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to obtain the organic layer
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled away under reduced pressure
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC1OCC(C=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1263 g | |
YIELD: CALCULATEDPERCENTYIELD | 66.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |